molecular formula C20H16FN3O5 B2643730 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1396860-28-8

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2643730
CAS RN: 1396860-28-8
M. Wt: 397.362
InChI Key: BKUPSASKNHIDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H16FN3O5 and its molecular weight is 397.362. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis and Imaging

  • Synthesis and PET Imaging : N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide derivatives have been synthesized and used in positron emission tomography (PET) imaging. They are developed for studying peripheral benzodiazepine receptors, which are significant in neurodegenerative disorders. One such derivative, [18F]PBR111, has shown potential as a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicating its relevance in neuroinflammatory conditions (Dollé et al., 2008).

Pharmaceutical Research

  • Antitumor Activity : Some derivatives of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide exhibit antitumor properties. For instance, a pyrimidinedione derivative has shown significant antiproliferative activity and apoptosis induction in colorectal cancer cells, specifically targeting histone deacetylase 6 (HDAC6) (Liu et al., 2015).
  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : The compound has been studied as a dual inhibitor in the context of thymidylate synthase and dihydrofolate reductase, suggesting its potential application in cancer therapy (Gangjee et al., 2008).

Molecular and Spectroscopic Analysis

  • Ligand-Protein Interactions and Spectroscopic Studies : The compound's derivatives have been analyzed through molecular docking and spectroscopic studies, focusing on ligand-protein interactions and their efficiency in photovoltaic cells. Such studies offer insights into their molecular behavior and potential pharmaceutical applications (Mary et al., 2020).

properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-14-3-1-2-4-15(14)26-10-19(25)24-18-8-20(23-11-22-18)27-9-13-5-6-16-17(7-13)29-12-28-16/h1-8,11H,9-10,12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUPSASKNHIDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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